molecular formula C6H6N4O4 B605802 Azidoacetic acid NHS ester CAS No. 824426-32-6

Azidoacetic acid NHS ester

Cat. No. B605802
CAS RN: 824426-32-6
M. Wt: 198.14
InChI Key: FENNDBOWHRZLTQ-UHFFFAOYSA-N
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Description

Azidoacetic acid NHS ester is a simple azido-containing reagent with an N-hydroxysuccinimide (NHS) ester . It can react with primary amines at pH 7-9, forming a stable amide bond . The azide allows for chemoselective ligation with an alkyne or cyclooctyne . It is generally used to functionalize amines and amino acids with azidoacetyl groups .


Synthesis Analysis

The synthesis of Azidoacetic acid NHS ester involves the reaction of 2-azidoacetic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as EDC . This forms an NHS ester of azidoacetic acid, which can then react with primary amines to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of Azidoacetic acid NHS ester is C6H6N4O4 . It has a molecular weight of 198.14 g/mol .


Chemical Reactions Analysis

Azidoacetic acid NHS ester reacts with primary amines at pH 7-9 to form a stable amide bond . The azide group allows for chemoselective ligation with an alkyne or cyclooctyne .


Physical And Chemical Properties Analysis

Azidoacetic acid NHS ester is a powder or crystal . It is used as a cross-linking reagent and is stored at -20°C .

Scientific Research Applications

Bioconjugation

Azidoacetic acid NHS ester is commonly used in bioconjugation . It can react with primary amines at pH 7-9 to form a stable amide bond . This property allows it to be used to functionalize amines and amino acids with azidoacetyl groups .

Click Chemistry

Azidoacetic acid NHS ester is a key reagent in click chemistry . The azide group in the compound allows for chemoselective ligation with an alkyne or cyclooctyne . This reaction is often used to create a variety of new compounds in a highly selective and efficient manner .

Protein Labeling

In proteomics research, Azidoacetic acid NHS ester can be used for labeling and identifying biomolecules, such as proteins . The NHS ester group in the compound reacts with the primary amines (-NH2) of proteins, allowing for the attachment of the azide group .

Nucleic Acid Labeling

Similar to protein labeling, Azidoacetic acid NHS ester can also be used to label nucleic acids . The compound can react with amine-modified oligonucleotides, providing a means to attach the azide group to these molecules .

Synthesis of Azido Compounds

Azidoacetic acid NHS ester can be used to synthesize various azido compounds or azido esters . These compounds can be used in various chemical syntheses and material preparations .

Biomolecule Tagging

Due to its good reactivity and stability, Azidoacetic acid NHS ester has become one of the most commonly used reagents in biomolecule tagging . The azide group serves as a tag that can be detected using various analytical techniques .

Safety and Hazards

Azidoacetic acid NHS ester is classified as a self-reactive chemical (Type C), and heating may cause a fire . It should be kept away from heat, sparks, open flames, and hot surfaces . It should also be stored in a well-ventilated place and kept cool .

Future Directions

While specific future directions for Azidoacetic acid NHS ester are not mentioned in the retrieved sources, its use in click chemistry applications suggests potential for further development in bioconjugation, drug delivery, and materials science .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-azidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O4/c7-9-8-3-6(13)14-10-4(11)1-2-5(10)12/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENNDBOWHRZLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731335
Record name 1-[(Azidoacetyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

824426-32-6
Record name 1-[(Azidoacetyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dioxopyrrolidin-1-yl 2-azidoacetate
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